molecular formula C19H23N3O2S B10808151 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide

Cat. No.: B10808151
M. Wt: 357.5 g/mol
InChI Key: VYAIJMODADYJEZ-UHFFFAOYSA-N
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Description

2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a member of the spirocyclic amide class and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biological targets, and relevant case studies.

  • Molecular Formula : C19H23N3O2S
  • Molecular Weight : 357.47 g/mol
  • InChIKey : VYAIJMODADYJEZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological macromolecules. The thioxo group and the azaspiro structure are believed to play crucial roles in its mechanism of action, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. Results suggest that while some derivatives exhibit cytotoxicity, the specific compound may have a more favorable safety profile, making it a candidate for further development in therapeutic applications .

Case Studies

StudyFindings
Yarkov et al., 2023Investigated the interaction of thioxo compounds with bacterial enzymes, revealing significant inhibition rates against E. coli .
MDPI Research Group, 2021Reported on the synthesis and biological evaluation of thiazole derivatives showing promising antibacterial activity .
PMC Study, 2023Highlighted the potential use of similar compounds in promoting proteoglycan synthesis without cytotoxic effects in endothelial cells .

Structure-Activity Relationship (SAR)

The structure of 2-methyl-N~1~-phenyl-4-thioxo-3-azaspiro[5.5]undec-1-ene is pivotal in determining its biological activity. The presence of the thioxo group enhances electron density, facilitating interactions with biological targets. Variations in substituents on the phenyl ring can significantly alter its potency and selectivity against specific pathogens or cellular targets.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

4-methyl-5-N-phenyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide

InChI

InChI=1S/C19H23N3O2S/c1-12-14(17(24)22-13-8-4-2-5-9-13)19(10-6-3-7-11-19)15(16(20)23)18(25)21-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H2,20,23)(H,21,25)(H,22,24)

InChI Key

VYAIJMODADYJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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